Superior Binding Affinity to Human FXIa: Ki = 0.11 nM for Milvexian vs. Asundexian IC50 = 1 nM
Milvexian binds to human Factor XIa with a Ki of 0.11 nM, as determined in enzymatic assays [1]. In comparison, the closest oral small-molecule competitor, asundexian, exhibits an IC50 of 1 nM against human FXIa in buffer systems . This represents an approximately 9-fold difference in potency at the molecular target level, indicating that milvexian achieves equivalent enzyme inhibition at substantially lower concentrations.
| Evidence Dimension | Binding Affinity to Human Factor XIa |
|---|---|
| Target Compound Data | Ki = 0.11 nM |
| Comparator Or Baseline | Asundexian: IC50 = 1 nM |
| Quantified Difference | ~9-fold higher potency for milvexian (Ki vs. IC50 comparison) |
| Conditions | Enzymatic assays in buffer systems |
Why This Matters
For researchers developing FXIa-targeted therapies, the 9-fold difference in binding potency may translate to lower effective doses, reduced off-target effects, and improved therapeutic window.
- [1] Dilger AK, Pabbisetty KB, Corte JR, et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. J Med Chem. 2021;64(17):12812-12830. View Source
